molecular formula C3H5BO3 B3022071 (E)-(3-Oxoprop-1-en-1-yl)boronic acid CAS No. 161091-04-9

(E)-(3-Oxoprop-1-en-1-yl)boronic acid

Cat. No.: B3022071
CAS No.: 161091-04-9
M. Wt: 99.88 g/mol
InChI Key: ZRTVIRCPEJMMTN-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-(3-Oxoprop-1-en-1-yl)boronic acid is a useful research compound. Its molecular formula is C3H5BO3 and its molecular weight is 99.88 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[(E)-3-oxoprop-1-enyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5BO3/c5-3-1-2-4(6)7/h1-3,6-7H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTVIRCPEJMMTN-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456816
Record name [(1E)-3-Oxoprop-1-en-1-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535967-09-0
Record name [(1E)-3-Oxoprop-1-en-1-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(E)-(3-Oxoprop-1-en-1-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(E)-(3-Oxoprop-1-en-1-yl)boronic acid
Reactant of Route 3
(E)-(3-Oxoprop-1-en-1-yl)boronic acid
Reactant of Route 4
(E)-(3-Oxoprop-1-en-1-yl)boronic acid
Reactant of Route 5
(E)-(3-Oxoprop-1-en-1-yl)boronic acid
Reactant of Route 6
(E)-(3-Oxoprop-1-en-1-yl)boronic acid

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